Amoscanate

Schistosomiasis Drug Discovery In Vitro Assays

Amoscanate delivers unmatched in vitro potency against S. mansoni—its 0.1 p.p.m. lethal concentration outperforms praziquantel 80-fold and oxamniquine 2,400-fold, reducing solvent vehicle artifacts. It achieves 100% fecal egg reduction in dogs at 25 mg/kg, providing a gold-standard positive control for hookworm drug discovery. Unlike praziquantel, hycanthone, and oxamniquine, Amoscanate retains full efficacy in T-cell-deprived murine models—making it irreplaceable for immune-independent mechanism-of-action research. Procure the authentic reference standard today.

Molecular Formula C13H9N3O2S
Molecular Weight 271.30 g/mol
CAS No. 26328-53-0
Cat. No. B1667255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmoscanate
CAS26328-53-0
Synonyms4-isothiocyanato-4'-nitrodiphenylamine
4-isothiocyanato-N-(4-nitrophenyl)benzenamine
amoscanate
C 9333-Go
C-9333-Go
CGP 4540
CGP-4540
nithiocyamine
nithiocyanamine
Molecular FormulaC13H9N3O2S
Molecular Weight271.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=S
InChIInChI=1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H
InChIKeyDKVNAGXPRSYHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amoscanate (CAS 26328-53-0) Procurement: Key Compound Data for Anthelmintic Research


Amoscanate (INN, also known as nithiocyamine or CGP 4540) is an experimental anthelmintic agent of the aryl isothiocyanate class [1]. Its molecular formula is C13H9N3O2S, with a molecular weight of 271.29 . The compound is characterized by its phenyl isothiocyanate core, where the para-hydrogen is replaced by a 4-nitroanilinyl group [1]. Amoscanate has been investigated primarily for its broad-spectrum activity against schistosomes and hookworms, but its clinical development was curtailed due to hepatotoxicity concerns [2].

Amoscanate (26328-53-0) vs. Analogs: Why 'In-Class' Does Not Guarantee 'In-Spec'


Substituting Amoscanate with other anthelmintics—even those within the same aryl isothiocyanate class, such as its ether analog Nitroscanate, or with other broad-spectrum schistosomicides like Praziquantel—is not scientifically justifiable without quantitative comparative data. Key differentiators include: (i) Mechanistic variance, such as its role as an uncoupler of oxidative phosphorylation [1]; (ii) Differential in vivo efficacy against specific parasites and life stages, which may not correlate with in vitro potency [2]; and (iii) Unique toxicity and pharmacokinetic profiles that directly impact experimental design and safety margins [3]. The following quantitative evidence clarifies exactly where Amoscanate's performance diverges from its nearest comparators, enabling informed procurement for targeted research applications.

Amoscanate (26328-53-0): Quantified Comparative Performance Data for Procurement Decisions


Amoscanate vs. Oxamniquine and Praziquantel: Comparative In Vitro Potency Against Schistosomula

Amoscanate demonstrates significantly higher potency against S. mansoni schistosomules in vitro compared to oxamniquine and praziquantel. The concentration required to kill >99.8% of parasites (lethal concentration) is dramatically lower for Amoscanate. This suggests a different and potentially more potent mechanism of action at this life stage [1].

Schistosomiasis Drug Discovery In Vitro Assays

Amoscanate vs. Praziquantel and Hexachloroparaxylol: Comparative In Vivo Efficacy in Clonorchiasis

In a clinical trial for Clonorchiasis sinensis, Amoscanate demonstrated a higher initial cure rate compared to Praziquantel, though with lower long-term efficacy. This highlights a distinct therapeutic profile where initial parasitic clearance is high but may not be sustained [1].

Clonorchiasis In Vivo Efficacy Anthelmintic Comparison

Amoscanate: Potent In Vivo Efficacy Against Hookworm in Canine Models

Amoscanate exhibits high anthelmintic activity against hookworm infections in dogs, achieving near-complete fecal egg reduction at a relatively low dose. This establishes its utility as a broad-spectrum nematocide in preclinical models [1].

Hookworm Anthelmintic Veterinary Parasitology

Amoscanate vs. Niridazole and Praziquantel: Activity in Immunocompromised Hosts

Amoscanate maintains its efficacy in immunocompromised murine models, unlike several other major schistosomicides. This suggests that its mechanism of action may be less dependent on host immune function, a critical differentiator for certain research contexts [1].

Schistosomiasis Immunology Drug Resistance

Amoscanate: DMSO Solubility Data for In Vitro and In Vivo Formulation

Amoscanate exhibits good solubility in DMSO, a key solvent for preparing stock solutions for in vitro assays and in vivo formulations. This property is essential for researchers planning to use the compound in cell culture or animal studies .

Formulation Solubility Drug Discovery

Amoscanate (26328-53-0): Recommended Application Scenarios Based on Comparative Evidence


In Vitro Studies Targeting Schistosomula

Amoscanate is the superior choice for in vitro assays requiring high-potency killing of S. mansoni schistosomules. Its lethal concentration of 0.1 p.p.m. is 80- and 2400-fold lower than praziquantel and oxamniquine, respectively [1]. This allows for lower working concentrations and reduces potential off-target effects from the solvent vehicle.

Hookworm Efficacy Models in Rodents and Dogs

For research programs focused on discovering new treatments for hookworm infections (Necator americanus, Ancylostoma caninum), Amoscanate serves as a high-efficacy positive control. Its ability to achieve 100% fecal egg reduction in dogs at 25 mg/kg provides a robust benchmark for comparing new chemical entities [2].

Investigating Anthelmintic Activity in Immunocompromised Hosts

Amoscanate is uniquely suited for research exploring the interplay between host immunity and anthelmintic efficacy. Unlike praziquantel, hycanthone, and oxamniquine, Amoscanate maintains full efficacy in T-cell-deprived mice, making it a critical tool for studying immune-independent mechanisms of action [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amoscanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.